5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidines, specifically categorized as an imidazolidine-2,4-dione. This compound features a dimethoxy-substituted phenyl group at the 5-position of the imidazolidine ring. The imidazolidine-2,4-dione structure is characterized by two carbonyl groups located at positions 2 and 4 of the five-membered ring. The chemical formula for this compound is with a molecular weight of approximately .
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione can be sourced from various chemical databases and scientific literature. It falls under the category of organic compounds known as hydantoins, which are heterocyclic compounds containing an imidazolidine ring substituted by ketone groups at specific positions . The compound is classified within the broader category of organoheterocyclic compounds.
The synthesis of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation reaction between 3,5-dimethoxybenzaldehyde and an appropriate imidazolidine precursor under acidic or basic conditions to facilitate the formation of the imidazolidine ring.
The synthesis may utilize reagents such as acetic anhydride or other acylating agents to introduce the dione functionality. Reaction conditions such as temperature and solvent choice (e.g., ethanol or methanol) can significantly influence yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed for characterization of the synthesized product .
The molecular structure of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups and a phenyl group substituted with two methoxy groups. The structural representation can be illustrated using its SMILES notation: COC1=C(C(=O)N(C(=O)N1C)C(=O)OC)C=C(C)C=C1 .
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione can participate in various chemical reactions typical of imidazolidines. These include:
These reactions often require specific catalysts or conditions (e.g., temperature control, use of solvents). Analytical methods such as high-performance liquid chromatography may be used to monitor reaction progress .
The mechanism of action for compounds like 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione typically involves interactions at the molecular level with biological targets such as enzymes or receptors. The imidazolidine structure allows for potential binding interactions due to its heterocyclic nature.
The compound exhibits typical characteristics associated with imidazolidines:
Relevant data on these properties can be derived from experimental studies focusing on similar compounds within the same class .
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione has potential applications in various scientific fields:
Research continues into its efficacy and safety profiles for various applications in medicinal chemistry .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1